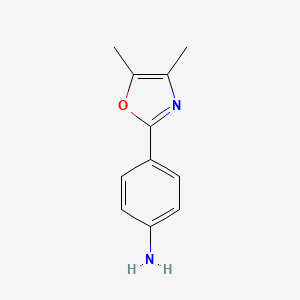

4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline

描述

Fundamental Importance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a cornerstone of organic chemistry, biology, and materials science. samaterials.com These are cyclic molecules where at least one atom in the ring structure is an element other than carbon, such as nitrogen, oxygen, or sulfur. samaterials.comnih.gov This "heteroatom" imparts unique electronic and steric properties to the ring, significantly influencing the compound's reactivity, polarity, and three-dimensional shape. nih.gov

The importance of heterocyclic chemistry is vast and multifaceted. These compounds are ubiquitous in nature, forming the core structures of essential biomolecules like DNA bases, vitamins (e.g., Vitamin B6), and alkaloids. sigmaaldrich.com In the realm of medicine, a significant percentage of all pharmaceuticals contain heterocyclic rings, including widely used antibiotics like penicillin and cephalosporin. sigmaaldrich.comfishersci.com Beyond pharmaceuticals, their applications extend to agrochemicals, dyes, polymers, and materials for organic electronics, making them indispensable to both academic research and numerous industries. samaterials.comchemicalbook.com

Significance of Oxazole (B20620) Core Structures in Organic Synthesis and Functional Molecules

The oxazole is a five-membered aromatic heterocyclic ring containing one oxygen atom and one nitrogen atom. nih.govmdpi.com This scaffold is of paramount importance in medicinal chemistry and is recognized as a key "pharmacophore"—a molecular feature responsible for a drug's biological activity. uobaghdad.edu.iq Oxazole derivatives exhibit a remarkable breadth of biological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. nih.govuobaghdad.edu.iq

The utility of the oxazole core is also rooted in its synthetic accessibility and versatility. ijrpc.com Classic methods like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis provide reliable pathways for constructing the oxazole ring, allowing chemists to create diverse libraries of related compounds for drug discovery screening. nih.govuobaghdad.edu.iq Furthermore, the oxazole ring can participate in various chemical reactions, enabling its incorporation into more complex molecular architectures and functional materials. nih.gov

Role of Aniline (B41778) Derivatives in Chemical Development

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in the chemical industry. chemsrc.com Consisting of a phenyl group attached to an amino group (-NH2), the aniline structure is a versatile precursor for a vast range of products. chemsrc.comfishersci.se Historically significant in the development of synthetic dyes, such as indigo, aniline derivatives remain crucial in the manufacturing of pigments, polymers like polyurethane, and additives that enhance the durability of rubber. chemsrc.comfishersci.se

In pharmaceutical development, the aniline scaffold is a common feature in many drug molecules, including the well-known analgesic paracetamol. chemsrc.comrsc.org The amino group on the aniline ring is a key functional handle; it can act as a hydrogen bond donor and a nucleophile, allowing for a wide variety of chemical modifications to tailor a molecule's properties for specific applications. rsc.org This synthetic tractability makes aniline derivatives indispensable intermediates for creating complex and targeted therapeutic agents. pharmaffiliates.com

Contextualizing 4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline within Contemporary Chemical Research

The specific compound, this compound, represents a strategic combination of the two powerful chemical motifs discussed above. Its structure features an aniline ring substituted at the fourth position (para-position) with a 4,5-dimethyl-1,3-oxazole group. This molecule is best understood as a specialized chemical intermediate and a subject of interest in discovery-phase research, particularly in medicinal chemistry and materials science.

The significance of this particular arrangement lies in the synergistic potential of its components:

The Aniline Moiety: Serves as a versatile synthetic anchor. The primary amine group can be readily modified through reactions such as acylation, alkylation, or diazotization, allowing for the attachment of other functional groups or the integration of the molecule into larger systems.

The Dimethyl-Oxazole Moiety: Functions as a biologically active scaffold. The two methyl groups provide specific steric bulk and increase the molecule's lipophilicity (fat-solubility) compared to an unsubstituted oxazole. These features can critically influence how the molecule binds to biological targets like enzymes or receptors.

In contemporary research, a compound like this compound would typically be synthesized as part of a larger library of related molecules. These libraries are then screened for biological activity against various diseases. For instance, given the known properties of oxazoles, it could be investigated as a potential antibacterial agent or as an inhibitor of specific enzymes involved in cancer progression. Its synthesis would likely follow established chemical principles, potentially involving the construction of the oxazole ring from a precursor attached to a 4-nitrophenyl group, followed by the chemical reduction of the nitro group to form the final aniline product.

While detailed research findings on this exact compound are not extensively published, its rational design makes it a valuable tool for exploring new chemical space in the ongoing search for novel drugs and functional materials.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | Not explicitly assigned |

| Structure | A phenyl ring with an amino group at position 1 and a 4,5-dimethyl-1,3-oxazol-2-yl group at position 4. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4,5-dimethyl-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZPXKWVHMSYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708258-27-9 | |

| Record name | 4-(dimethyl-1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4 4,5 Dimethyl 1,3 Oxazol 2 Yl Aniline Derivatives

Reactivity of the Aniline (B41778) Amino Group (e.g., in further functionalization)

The primary amino group of the aniline moiety in 4-(4,5-dimethyl-1,3-oxazol-2-yl)aniline is a focal point for chemical modification, allowing for the synthesis of a diverse range of derivatives. Its reactivity is characteristic of aromatic amines and includes N-acylation, alkylation, and diazotization, among other transformations.

N-acylation, for instance, can be readily achieved by reacting the aniline derivative with acyl chlorides or anhydrides. This reaction is fundamental in the synthesis of amides, which are prevalent in medicinal chemistry. Similarly, the amino group can undergo reactions with sulfonyl chlorides to form sulfonamides. The amino group also enables the formation of Schiff bases through condensation with aldehydes and ketones.

Furthermore, the amino group can be converted into a diazonium salt upon treatment with nitrous acid. This intermediate is highly valuable as it can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, cyano, or hydroxyl groups onto the aromatic ring. These transformations underscore the utility of the aniline amino group as a versatile anchor point for extensive molecular elaboration.

Transformations Involving the Oxazole (B20620) Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle with a unique reactivity pattern. The acidity of the hydrogen atoms on the oxazole ring generally follows the order C2 > C5 > C4. tandfonline.com The presence of substituents, such as the dimethyl groups at C4 and C5 and the aniline group at C2, significantly influences this reactivity.

General reactivity patterns for the oxazole ring include:

Deprotonation: The C2 position is often the most acidic, and its deprotonation can lead to ring-opening. chemeurope.com

Electrophilic Aromatic Substitution: This typically occurs at the C5 position, especially when activating groups are present. tandfonline.comchemeurope.com

Nucleophilic Aromatic Substitution: This reaction is favored at the C2 position, provided a suitable leaving group is attached. chemeurope.com

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, which can be followed by the loss of oxygen to yield pyridine (B92270) derivatives. chemeurope.com

The functionalization of the oxazole ring in a controlled, regioselective manner is crucial for synthesizing complex derivatives. The inherent electronic properties of the ring dictate the preferred sites for various chemical modifications.

Metalation and Deprotonation: The proton at the C2 position of an oxazole ring is the most acidic, making it susceptible to deprotonation by strong bases like n-butyllithium or LDA (lithium diisopropylamide). tandfonline.comnih.gov However, this C2-lithiation can be complicated by a competing ring-opening reaction that forms an isonitrile enolate. nih.gov For the subject compound, the C2 position is already substituted, so deprotonation would target other positions. The methyl groups at C4 and C5 could potentially be deprotonated under strong basic conditions to form stabilized anions, which could then react with various electrophiles. nih.gov

Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, primarily at the C5 position. tandfonline.com The rate of this reaction is enhanced by the presence of electron-donating groups on the ring. tandfonline.com

Nucleophilic Substitution: While less common for the unsubstituted oxazole core, nucleophilic substitution can be a key strategy when a suitable leaving group is present. For derivatives of this compound, if a halogen were introduced at the C2 position of the oxazole (in a related scaffold), it would be the most likely site for nucleophilic attack. chemeurope.com The table below summarizes reactions on a related 2-(halomethyl)-4,5-diaryloxazole scaffold, demonstrating the utility of substitution reactions for functionalization. nih.gov

| Nucleophile | Reagent Conditions | Product Type | Yield |

|---|---|---|---|

| Thiocyanate | KSCN/DMF | 2-(Methylthio)cyanate | High |

| Thiophenoxide | Thiophenol/NaH | 2-(Phenylthiomethyl)oxazole | High |

| Triphenylphosphine | PPh₃/Toluene/Heat | Triphenylphosphonium salt | - |

| Cyanide | NaCN/DMF | 2-(Cyanomethyl)oxazole | - |

The oxazole ring, despite its aromaticity, can undergo several ring-opening and rearrangement reactions, particularly under thermal or basic conditions. These transformations can be synthetically useful for accessing different heterocyclic systems or acyclic structures.

Ring-Opening via C2-Deprotonation: As previously mentioned, the deprotonation of the C2 position of an oxazole ring is often followed by a ring-opening event to produce an isonitrile intermediate. chemeurope.comnih.gov This pathway can be a significant competing reaction during attempts to functionalize the C2 position via metalation.

Cornforth Rearrangement: This is a characteristic thermal rearrangement reaction of 4-acyloxazoles. chemeurope.com In this process, the acyl group at the C4 position and the substituent at the C5 position effectively trade places, leading to an isomeric oxazole. chemeurope.com This rearrangement proceeds through a nitrile ylide intermediate.

Conversion to Other Heterocycles: Oxazoles can serve as precursors for other heterocyclic systems. For example, they can participate as dienes in Diels-Alder reactions with various dienophiles. The resulting cycloadducts can then undergo a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like an oxygen-containing species, to form substituted pyridines. tandfonline.comchemeurope.com They can also be converted to imidazoles and pyrimidines through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com

Recyclization Reactions: In some cases, the oxazole ring can be cleaved by a nucleophile, and the resulting intermediate can undergo subsequent cyclization to form a new ring system. For instance, the reaction of certain 2-aryl-4-dichloromethylidene-1,3-oxazol-5(4H)-ones with 2-aminopyridine (B139424) involves the cleavage of the oxazole ring, followed by cyclization to form imidazopyridine derivatives. researchgate.net

Investigation of Reaction Mechanisms and Intermediate Species

Understanding the mechanisms of the reactions involving this compound and its derivatives is essential for controlling reaction outcomes and designing new synthetic pathways. Many transformations of the oxazole ring proceed through distinct and often transient intermediates.

A plausible mechanism for the acid-mediated transformation of related heterocyclic systems involves initial interaction with a proton, followed by intramolecular cyclization, ring-opening, and subsequent reaction with a nucleophile. For example, the transformation of 5-amino-1,2,3-triazoles to imidazoles involves an initial hydrolysis, intramolecular cyclization, and subsequent triazole ring-opening. mdpi.com This highlights the potential for complex, multi-step mechanistic pathways in heterocyclic chemistry.

The Cornforth rearrangement is understood to proceed via a thermally induced cleavage of the oxazole C4-C5 bond, forming a transient nitrile ylide intermediate. This highly reactive 1,3-dipole then undergoes a rapid intramolecular [3+2] cycloaddition to reform the oxazole ring with the substituents rearranged.

In the case of ring-opening following C2-deprotonation, the mechanism involves the formation of a C2-lithiated oxazole. This species is in equilibrium with an open-chain isonitrile enolate. nih.gov The position of this equilibrium depends on factors such as the solvent, temperature, and the substituents on the oxazole ring. Trapping the isonitrile intermediate with an electrophile can lead to acyclic products, while quenching the lithiated oxazole can result in functionalization at the C2 position.

Applications in Coordination Chemistry and Catalysis

4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline and its Analogs as Ligands

The field of coordination chemistry has seen significant advancements through the design and application of novel ligands. Among these, this compound and its analogs have emerged as a versatile class of ligands. Their unique structural features and electronic properties make them suitable for complexing with a variety of metal ions, leading to applications in catalysis and materials science.

The design of ligands is a critical aspect of coordination chemistry, as it dictates the properties and reactivity of the resulting metal complexes. The structure of this compound incorporates both a coordinating oxazoline (B21484) ring and an aniline (B41778) moiety, which can be further functionalized. A key feature of this ligand is the presence of two methyl groups at the 4 and 5 positions of the oxazoline ring. These dimethyl groups introduce significant steric hindrance around the coordinating nitrogen atom of the oxazoline ring. This steric bulk can influence the coordination geometry of the metal center, potentially hindering the approach of other ligands or substrates. This can be a crucial factor in controlling the selectivity of catalytic reactions.

For instance, in the design of chiral bis(oxazoline) ligands, the substituents on the oxazoline ring play a critical role in creating a specific chiral environment around the metal center, which is essential for enantioselective catalysis. The steric demands of these substituents can influence the stability and catalytic activity of the metal complexes formed.

This compound and its analogs have been successfully used to synthesize a range of metal complexes. The nitrogen atoms of the oxazoline ring and the aniline group can both act as donor atoms, allowing for the formation of stable chelate rings with metal ions. Complexes with various transition metals have been reported, including Co(II), Fe(II), Pd(II), Ag(I), Rh(I), and Zn(II). mdpi.comjmchemsci.comnih.govrdd.edu.iq

The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, such as FT-IR, UV-Visible spectroscopy, NMR, and elemental analysis, to determine their structure and coordination environment. jmchemsci.com For example, an iron(II) complex, {2-[2,2-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl-κN)propyl]pyridine}dichloridoiron(II), has been synthesized and characterized, revealing a distorted tetrahedral coordination geometry around the Fe(II) atom. nih.gov

Table 1: Examples of Metal Complexes with Oxazoline-based Ligands

| Metal Ion | Ligand Type | Resulting Complex Application |

|---|---|---|

| Fe(II) | Bis(oxazoline) | Atom-transfer radical polymerization (ATRP) catalysts nih.gov |

| Pd(II) | Bis(oxazoline) | Asymmetric allylic alkylation, Heck reactions mdpi.com |

| Cu(I) | Chiral Bis(oxazoline) | Asymmetric cyclopropanation, Mukaiyama aldol (B89426) reactions utexas.edunih.gov |

| Rh(I) | Chiral Bis(oxazoline) | Asymmetric hydrogenation utexas.edu |

| Zn(II) | Bis(oxazoline) | Catalysis in organic transformations acs.org |

| Co(II) | Aniline derivative Schiff base | Antimicrobial applications mdpi.com |

| Ag(I) | Azo ligand of 4,4'-Methylenedianiline | Antimicrobial studies jmchemsci.com |

The ability of this compound and its analogs to act as chelating ligands is a key aspect of their coordination chemistry. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in enhanced stability of the metal complex. In the case of these ligands, the nitrogen atoms of the oxazoline ring and the aniline group can coordinate to a metal center, forming a stable five- or six-membered chelate ring.

A common coordination mode observed for bis(oxazoline) ligands is as κ²-N,N′-bonded species, where both nitrogen atoms of the two oxazoline rings bind to the metal center. nih.gov This bidentate coordination is crucial for the formation of well-defined catalytic species. The specific coordination mode can be influenced by the nature of the metal ion, the solvent, and the reaction conditions. The flexibility of some oxazoline-containing ligands allows them to adopt different coordination modes, which can be advantageous in catalytic applications.

Homogeneous Catalysis

Metal complexes derived from this compound and its analogs have shown significant promise as catalysts in a variety of organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity.

Transition metal complexes of oxazoline-containing ligands are effective catalysts for a wide range of organic reactions. rsc.org These include important carbon-carbon and carbon-heteroatom bond-forming reactions. For example, palladium complexes of bis(oxazoline) ligands have been employed in Suzuki-Miyaura and Mizoroki-Heck couplings, which are fundamental reactions in synthetic organic chemistry. rsc.org

The catalytic proficiency of these complexes is also evident in reactions such as alcohol oxidation, C-N bond formation, and aldehyde activation. rsc.org The modular nature of these ligands allows for the synthesis of a library of catalysts with varying properties, facilitating the discovery of optimal catalysts for specific transformations.

A particularly important application of oxazoline-containing ligands is in the field of asymmetric catalysis. rsc.org By using chiral oxazoline ligands, it is possible to synthesize enantiomerically enriched products, which is of great importance in the pharmaceutical and fine chemical industries. bldpharm.com Chiral bis(oxazoline) ligands, often referred to as BOX ligands, are a well-established class of ligands for asymmetric catalysis. utexas.edu

These ligands, when complexed with a suitable metal, can create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov They have been successfully applied in a variety of asymmetric reactions, including Mukaiyama aldol reactions, cyclopropanation, and asymmetric hydrogenation, often with high enantioselectivities. utexas.edunih.gov The success of these ligands lies in their rigid and well-defined C2-symmetric structure, which effectively controls the facial selectivity of substrate approach to the metal center. nih.gov The continued development of new chiral oxazoline ligands remains an active area of research, with the aim of discovering catalysts for new and challenging asymmetric transformations. utexas.edursc.org

Mechanistic Studies of Catalytic Cycles and Active Species

The catalytic efficacy of coordination complexes derived from this compound is fundamentally linked to the mechanistic pathways of the catalytic cycles they facilitate. While detailed mechanistic studies specifically elucidating the catalytic cycle for this particular ligand are not extensively documented in dedicated public research, a general understanding can be inferred from well-established mechanisms for similar palladium-catalyzed cross-coupling reactions involving related oxazoline-containing ligands. These reactions, such as the Heck, Suzuki, and Sonogashira couplings, are cornerstones of modern organic synthesis and share common mechanistic features.

A plausible catalytic cycle for a palladium complex incorporating the this compound ligand, hereafter referred to as (L), typically commences with the generation of a catalytically active Pd(0) species. This active species is often formed in situ from a more stable Pd(II) precatalyst. The aniline and oxazoline moieties of the ligand play a crucial role in stabilizing the palladium center throughout the catalytic cycle, influencing its reactivity and selectivity. The bidentate or monodentate coordination of the ligand can impact the geometry and electronic properties of the catalytic intermediates.

The generally accepted catalytic cycle involves a sequence of fundamental steps: oxidative addition, transmetalation (in the case of Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to the coordinatively unsaturated Pd(0) complex, L-Pd(0). This step involves the cleavage of the R-X bond and results in the formation of a square planar Pd(II) intermediate, [L-Pd(R)(X)]. wikipedia.orglibretexts.org The oxidation state of palladium changes from 0 to +2. The electronic properties of the this compound ligand, influenced by the electron-donating aniline group and the electron-withdrawing oxazoline ring, can modulate the rate of this step.

Transmetalation (for Suzuki-Miyaura Coupling): In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation. This involves the transfer of an organic group (R') from an organometallic reagent (e.g., an organoboron compound) to the palladium center, displacing the halide. This forms a new Pd(II) intermediate, [L-Pd(R)(R')]. acs.org This step is often facilitated by a base, which activates the organoboron species.

Migratory Insertion (for Heck Reaction): In the Heck reaction, following oxidative addition, an alkene coordinates to the palladium(II) complex. This is followed by migratory insertion of the alkene into the Pd-R bond, leading to a new alkylpalladium(II) intermediate.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where a new carbon-carbon bond is formed between the R and R' groups, yielding the final product (R-R'). wikipedia.orglibretexts.org This process regenerates the catalytically active Pd(0) species, L-Pd(0), which can then enter another catalytic cycle. The steric and electronic properties of the this compound ligand are critical in promoting this final, product-forming step.

The active species in these catalytic cycles are typically low-coordinate palladium complexes. The this compound ligand can help in the formation and stabilization of these transient species. The hemilabile nature of similar oxazoline ligands, where one of the coordinating atoms can reversibly dissociate, may also play a role in creating vacant coordination sites necessary for substrate binding and subsequent reaction steps. researchgate.net

While specific experimental data for catalytic cycles involving this compound is scarce, a hypothetical data table below illustrates the type of information that would be gathered from mechanistic studies, such as kinetic isotope effects (KIE) and reaction rates, to probe the rate-determining step and the nature of the intermediates.

Table 1: Illustrative Kinetic Data for a Hypothetical Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium Complex of this compound

| Entry | Reactant | Isotope Label | Observed Rate Constant (k_obs, s⁻¹) | Kinetic Isotope Effect (KIE) |

| 1 | Aryl Bromide | None | 1.2 x 10⁻³ | - |

| 2 | Aryl Bromide | Deuterated | 1.1 x 10⁻³ | k_H/k_D ≈ 1.09 |

| 3 | Phenylboronic Acid | None | 1.2 x 10⁻³ | - |

| 4 | Phenylboronic Acid | Deuterated | 1.2 x 10⁻³ | k_H/k_D ≈ 1.00 |

This table presents hypothetical data for illustrative purposes. The kinetic isotope effect (KIE) values are often used to determine which bond-breaking event is involved in the rate-determining step of the reaction. A significant KIE for the aryl bromide would suggest that oxidative addition is the rate-limiting step.

Further detailed mechanistic investigations, including spectroscopic characterization of intermediates (e.g., using NMR or X-ray crystallography), computational studies (e.g., Density Functional Theory calculations), and in-depth kinetic analyses, are necessary to fully elucidate the specific catalytic cycles and the precise nature of the active species involving complexes of this compound.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis Techniques

Spectroscopic techniques are instrumental in elucidating the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: For 4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the methyl protons of the oxazole (B20620) ring. The protons on the aniline ring would typically appear as a set of multiplets in the aromatic region (approximately 6.5-8.0 ppm). The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing oxazole ring. The two methyl groups on the oxazole ring are anticipated to present as singlets in the aliphatic region, likely between 2.0 and 2.5 ppm. The amino group protons would likely appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2-aryl-1,3,4-oxadiazoles, the carbon atoms of the heterocyclic ring (C2 and C5) typically resonate in the range of 150-165 ppm. researchgate.net By analogy, the carbons of the oxazole ring in the title compound are expected in a similar region. The carbons of the aniline ring would appear in the aromatic region (around 110-150 ppm). The carbon attached to the amino group is expected to be shielded, while the carbon attached to the oxazole ring would be deshielded. The methyl carbons on the oxazole ring would produce signals in the aliphatic region, typically below 30 ppm.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aniline-H (ortho to -NH₂) | ~6.7 | ~115 |

| Aniline-H (meta to -NH₂) | ~7.5 | ~130 |

| -NH₂ | Broad singlet | - |

| Oxazole-CH₃ | ~2.2 | ~10-15 |

| Aniline-C (ipso to -NH₂) | - | ~145 |

| Aniline-C (ipso to oxazole) | - | ~120 |

| Oxazole-C (C2) | - | ~160 |

| Oxazole-C (C4/C5) | - | ~140-150 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=N stretching of the oxazole ring is likely to be observed around 1600-1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the oxazole ring is expected around 1050-1250 cm⁻¹. esisresearch.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. nih.gov The symmetric vibrations of the molecule are generally more Raman active. The C-H stretching and bending vibrations, as well as the characteristic vibrations of the oxazole ring, would also be observable.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (asymmetric) | ~3450 | Weak |

| N-H stretch (symmetric) | ~3350 | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| C=N stretch (oxazole) | ~1620 | Medium |

| Aromatic C=C stretch | 1450-1600 | Strong |

| N-H bend | ~1600 | Weak |

| C-O-C stretch (oxazole) | 1050-1250 | Medium |

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing organic molecules. The ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. For related oxazolidinone derivatives, common fragmentation pathways include the elimination of the oxazolidinone moiety. researchgate.net For the title compound, fragmentation could involve cleavage of the bond between the aniline and oxazole rings, or fragmentation within the oxazole ring itself.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure for this compound is publicly available, data from the closely related compound, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, reveals a monoclinic crystal system. nih.gov In this analog, the oxazole ring adopts an envelope conformation, and the dihedral angle between the mean plane of the oxazole ring and the aromatic ring is 8.6(1)°. nih.gov It is plausible that this compound would also exhibit a near-planar conformation to facilitate electronic conjugation between the aniline and oxazole rings. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amino group.

| Parameter | Expected Value/System for this compound (by analogy) |

|---|---|

| Crystal System | Monoclinic (based on analog) nih.gov |

| Space Group | P2₁/c (common for similar compounds) |

| Dihedral Angle (Aniline-Oxazole) | Likely small to allow for conjugation |

| Key Intermolecular Interactions | N-H···N or N-H···O hydrogen bonding |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides theoretical insights into the electronic structure and properties of molecules, complementing experimental data.

Electronic Structure Calculations (e.g., Density Functional Theory, HOMO-LUMO analysis)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. Calculations are often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom. The LUMO is likely to be distributed over the electron-accepting oxazole ring and the adjacent phenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for charge transfer within the molecule. For substituted anilines, the HOMO-LUMO gap can vary depending on the nature of the substituent. researchgate.net

| Parameter | Predicted Characteristics for this compound |

|---|---|

| HOMO Localization | Primarily on the aniline moiety |

| LUMO Localization | Distributed across the oxazole and phenyl rings |

| Expected HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity |

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of this compound would primarily investigate the rotation around the single bond connecting the aniline and oxazole rings. The key dihedral angle is that between the plane of the phenyl ring and the plane of the oxazole ring. The potential energy surface (PES) would be mapped by calculating the molecule's energy at various increments of this dihedral angle.

It is hypothesized that the molecule has two main low-energy conformations: a planar or near-planar conformer and a non-planar (twisted) conformer.

Planar Conformation: In this arrangement, the phenyl and oxazole rings are coplanar, which would maximize π-conjugation between the two ring systems. This extended conjugation is generally an electronically stabilizing factor.

Non-planar Conformation: Steric hindrance between the ortho hydrogens on the aniline ring and the atoms of the oxazole ring could force the rings out of planarity. The most stable conformation would be a compromise between maximizing electronic conjugation (favoring planarity) and minimizing steric strain (favoring a twisted structure).

The potential energy surface would likely show energy minima corresponding to these stable conformers and energy barriers representing the transition states between them. For similar bi-aryl systems, the energy barrier to rotation is typically on the order of a few kcal/mol. nih.govresearchgate.net

Table 1: Hypothetical Torsional Angle and Relative Energies for this compound

| Conformer | Dihedral Angle (Aniline-Oxazole) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Twisted (Stable) | ~30-45° | 0.00 | Balance of steric hindrance and π-conjugation. |

| Planar (Transition State) | 0° | > 2.0 | Maximized π-conjugation but high steric strain. |

| Perpendicular (Transition State) | 90° | > 3.0 | Minimized π-conjugation. |

Theoretical Studies of Reactivity and Reaction Mechanisms

The reactivity of this compound can be predicted using quantum chemical calculations, such as Density Functional Theory (DFT). tci-thaijo.orgmdpi.com Key insights are derived from analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom of the amino group and the ortho/para positions of the phenyl ring. This indicates that the molecule will likely act as a nucleophile in reactions, with these sites being the most susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the oxazole ring and the attached phenyl ring, representing the regions most susceptible to nucleophilic attack.

Energy Gap (HOMO-LUMO): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. tci-thaijo.org

Global Reactivity Descriptors: Calculated parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity index provide quantitative measures of the molecule's reactivity. For aniline derivatives, the presence of the electron-donating amino group generally leads to a higher HOMO energy and increased reactivity towards electrophiles compared to unsubstituted benzene. thaiscience.info

Reaction Mechanisms: Computational studies on similar molecules, such as the reaction of 4-methyl aniline with hydroxyl radicals, show that reaction pathways can involve addition to the aromatic ring or hydrogen abstraction from the amino or methyl groups. mdpi.com For this compound, electrophilic aromatic substitution would likely occur at the positions ortho to the amino group due to its strong activating and directing effects.

Table 2: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively High | Good electron donor; susceptible to electrophilic attack. |

| LUMO Energy | Relatively Low | Can accept electrons; susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

| Most Nucleophilic Site | Amino group (N), C-atoms ortho to -NH2 | Primary site for reactions with electrophiles (e.g., halogenation, nitration). |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. tci-thaijo.orgthaiscience.infougm.ac.id This is invaluable for predicting how the molecule will interact with other chemical species.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): These electron-rich regions are sites for electrophilic attack. The most negative potential would be concentrated around the nitrogen atom of the amino group and the oxygen atom of the oxazole ring, due to the presence of lone pairs of electrons.

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The most positive potential is expected to be located on the hydrogen atoms of the amino group (-NH2).

Neutral Potential (Green): These areas, likely the carbon backbone of the rings, represent regions of relatively neutral charge.

The MEP analysis reinforces the predictions from FMO theory, visually confirming that the amino group is the primary site for electrophilic interactions and hydrogen bonding. thaiscience.info The map would clearly illustrate the molecule's charge separation and dipole moment, which are critical for understanding its intermolecular interactions.

Research Applications of 4 4,5 Dimethyl 1,3 Oxazol 2 Yl Aniline Derivatives in Specialized Fields

Medicinal Chemistry: Scaffold Design and Structure-Activity Relationship (SAR) Studies

The oxazole (B20620) nucleus is a pivotal five-membered heterocyclic ring that has been extensively investigated for the development of novel therapeutic agents. tandfonline.comsemanticscholar.org Its derivatives are known to engage with a multitude of enzymes and receptors within biological systems through various non-covalent interactions, leading to a wide spectrum of biological activities. tandfonline.comnih.gov

Strategic Design Principles for Oxazole-Containing Scaffolds in Research

The design of oxazole-containing scaffolds in medicinal chemistry is guided by several key principles that leverage the inherent properties of the oxazole ring. The oxazole moiety is considered a valuable scaffold because its distinct structural features allow for a range of non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects. rsc.org

Key Design Principles:

Bioisosterism: The oxazole ring can act as a bioisostere for other aromatic rings like furan (B31954) and pyridine (B92270), allowing for the rational modification of lead compounds to improve their pharmacological profiles. rsc.org This approach can enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rsc.org

Structural Rigidity: The oxazole skeleton provides a "rigid" molecular structure, which is a crucial factor for enhancing selectivity towards specific biological targets. repec.org This rigidity helps in pre-organizing the bioactive conformation of the molecule, leading to a more favorable binding entropy.

Versatility in Substitution: The oxazole ring possesses three potential sites for substitution (C2, C4, and C5), offering a platform for creating diverse chemical libraries. researchgate.netthepharmajournal.com This allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. tandfonline.com

Peptidomimetics: Oxazole derivatives are utilized as peptidomimetics, mimicking the structure of peptide bonds while offering improved metabolic stability and oral bioavailability. sigmaaldrich.comsigmaaldrich.com

The strategic incorporation of the oxazole ring into drug candidates is a well-established approach in modern medicinal chemistry for developing molecules with favorable biological activities. tandfonline.com

Exploration of Substituent Effects on Reactivity and Targeted Interactions

The reactivity of the oxazole ring and the nature of its interactions with biological targets are significantly influenced by the electronic properties of its substituents. The positions on the oxazole ring exhibit different levels of reactivity, with the acidity of a hydrogen atom decreasing in the order of C2 > C5 > C4. thepharmajournal.com

Electrophilic substitution reactions on the oxazole ring are generally difficult unless an electron-releasing substituent is present to activate the ring. pharmaguideline.com When activated, the preferred position for electrophilic attack is C5. thepharmajournal.com Conversely, nucleophilic substitution reactions are rare and typically require the presence of electron-withdrawing groups, which facilitate attack at the most electron-deficient C2 position. pharmaguideline.com

The nature of substituents plays a critical role in the targeted interactions of oxazole-containing molecules.

Electron-Donating Groups: The presence of electron-donating groups on the oxazole ring can enhance its reactivity towards electrophiles and can also influence the molecule's ability to participate in hydrogen bonding and other polar interactions. pharmaguideline.com

Electron-Withdrawing Groups: Substituents that withdraw electrons facilitate nucleophilic attacks and can be crucial for binding to targets where such interactions are favorable. pharmaguideline.com For instance, the substitution of a p-nitro group in the exocyclic phenyl group at the C4 position of an oxazolone (B7731731) moiety was found to greatly influence its immunosuppressive activity. thepharmajournal.com

Steric Factors: The size and shape of substituents can dictate the molecule's ability to fit into a specific binding pocket, influencing its selectivity and potency.

The interplay between the electronic and steric effects of substituents is a key consideration in the rational design of oxazole-based therapeutic agents.

Structure-Activity Relationship (SAR) Insights into Oxazole-Containing Molecules

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. tandfonline.com For oxazole-containing compounds, SAR studies have provided valuable insights into the design of more potent and selective therapeutic agents. najah.eduresearchgate.net

SAR studies have revealed that the type and position of substituents on the oxazole ring are critical for pharmacological activity. tandfonline.com For example, in a series of oxadiazole-based antibacterials, it was found that hydrophobic substituents, particularly halogens, were well-tolerated in certain positions, retaining or enhancing activity. nih.gov

General SAR Observations for Oxazole Derivatives:

| Position of Substitution | Influence on Activity | Example |

| C2 Position | The presence of a phenyl ring at this position is often important for activity. thepharmajournal.com | Crucial for tyrosinase inhibitory activity in certain oxazolone derivatives. thepharmajournal.com |

| C4 Position | Substitution at this position can significantly modulate biological effects. | Cinnamoyl residue at C4 of oxazolone is essential for tyrosinase inhibition. thepharmajournal.com |

| C5 Position | Modifications at this site can lead to diverse biological outcomes. | Introduction of aryl ethers, thioethers, and other groups at C5 has been explored through combinatorial chemistry. nih.gov |

These SAR studies underscore the versatility of the oxazole scaffold and provide a roadmap for the rational design of new derivatives with improved therapeutic potential. tandfonline.comnajah.edu

Materials Science and Advanced Functional Materials

Beyond medicinal chemistry, derivatives of 4-(4,5-dimethyl-1,3-oxazol-2-yl)aniline are being explored for their potential in materials science, particularly in the development of polymers and optoelectronic materials.

Incorporation into Polymeric Systems and Monomers

The oxazole moiety can be incorporated into the backbone of conjugated polymers to create materials with tailored electronic and optical properties. acs.orgacs.org The synthesis of such polymers often involves the polymerization of oxazole-containing monomers. ontosight.ai These polymers are investigated for their potential as organic semiconductors. acs.orgacs.org

For instance, regioregular oxazole-flanked monomers have been successfully synthesized and subsequently polymerized through direct arylation polymerization to yield polymers with orbital energetics in the semiconducting regime. acs.orgacs.org The incorporation of the electron-deficient oxazole ring can be a strategy to enhance the n-type character and achieve low band gaps in conjugated polymers, which are desirable for applications in organic electronics. acs.org

Potential in Optoelectronic Applications (e.g., organic light-emitting devices, drawing insights from related compounds)

While research specifically on this compound derivatives in optoelectronics is emerging, insights can be drawn from related heterocyclic compounds like oxadiazoles (B1248032) and imidazoles, which have been extensively studied for their applications in organic light-emitting devices (OLEDs). rsc.orgresearchgate.net

Materials containing 1,3,4-oxadiazole (B1194373) units are known to be good electron-transporters and have been used in the fabrication of OLEDs. rsc.org Similarly, imidazole (B134444) derivatives have been employed as electron transport or bipolar host materials in OLEDs due to their excellent photoluminescence and electrochemical properties. researchgate.net

Recent studies on quinoline-substituted oxazole analogues have demonstrated their potential for optoelectronic applications, exhibiting significant solvatochromic shifts and strong nonlinear optical (NLO) responses. springerprofessional.de These properties make them promising candidates for applications in optical communications and photonic switching. springerprofessional.de The investigation of organic materials with high dipole moments and significant hyperpolarizability values is crucial for the development of advanced photonic technologies. researchgate.net The favorable photophysical and chemical properties of such oxazole derivatives highlight their potential as probes for photovoltaic applications. springerprofessional.de

The design of bipolar molecules with donor-acceptor structures is an effective strategy for creating highly efficient deep-blue emitting materials for OLEDs. nih.gov The electron-withdrawing nature of the oxazole ring makes it a suitable component for such architectures.

Corrosion Inhibition Properties of Related Oxazolyl Anilines

The unique molecular architecture of oxazole derivatives, particularly those incorporating an aniline (B41778) moiety, has positioned them as a subject of significant interest in the field of corrosion science. koreascience.krresearchgate.net These compounds are recognized for their potential as effective corrosion inhibitors, primarily for steel and its alloys in aggressive acidic environments. koreascience.kr The efficacy of these molecules stems from their ability to adsorb onto a metal's surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. ijcsi.pronih.gov

The inhibitive properties of oxazolyl anilines are attributed to the combined functionalities of the oxazole ring and the aniline group. researchgate.net The oxazole ring, an aromatic heterocycle containing nitrogen and oxygen atoms, facilitates strong interaction with the metal surface through its π-electrons and lone pair electrons on the heteroatoms. researchgate.netresearchgate.net Simultaneously, the aniline moiety provides additional sites for interaction, enhancing the molecule's adsorption capacity and the stability of the protective film. researchgate.net

Detailed Research Findings

Recent research has focused on synthesizing and evaluating various oxazolyl aniline and related structures to understand their mechanism and efficiency. A notable example is the investigation of 3-(1,3-oxazol-5-yl)aniline (3-OYA) as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) solution. researchgate.netresearchgate.net Studies employing weight-loss tests and electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have demonstrated the significant protective capabilities of this compound. researchgate.net

The findings revealed that 3-OYA achieves a high inhibition efficiency, which increases with higher concentrations of the inhibitor. researchgate.net This behavior is characteristic of inhibitor molecules forming an adsorptive layer on the metal surface. ijcsi.pro The adsorption of 3-OYA on the mild steel surface was found to follow the Langmuir adsorption isotherm, with thermodynamic data suggesting a mechanism that involves both physical (electrostatic) and chemical (coordinate bonding) interactions. researchgate.net Potentiodynamic polarization studies classify these types of compounds as mixed-type inhibitors, meaning they reduce both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. ijcsi.proresearchgate.net

The performance of 3-(1,3-oxazol-5-yl)aniline is detailed in the table below.

| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Adsorption Isotherm |

|---|---|---|---|---|---|

| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Mild Steel | 1 M HCl | 0.05 mM | 93.5% | Langmuir |

Data sourced from multiple studies. researchgate.netresearchgate.net

Structure-Activity Relationship

The effectiveness of corrosion inhibitors is intrinsically linked to their molecular structure. researchgate.net In the case of oxazolyl anilines, modifications to either the oxazole or aniline portions of the molecule can significantly impact performance. Research on other oxazole derivatives highlights this relationship. For instance, a study on different substituted oxazoles as inhibitors for mild steel in HCl demonstrated varying efficiencies based on their functional groups. ijcsi.prosemanticscholar.org

This structure-activity relationship is further clarified by examining aniline derivatives. A study on bis(dimethylpyrazolyl)-aniline-s-triazine derivatives showed that the nature of the substituent on the aniline ring dramatically influences the inhibition efficiency. nih.gov Molecules with electron-donating groups (like methoxy, -OCH₃) or electron-withdrawing groups (like bromo, -Br) on the phenyl ring of the aniline moiety exhibited significantly higher protection for C-steel compared to the unsubstituted parent compound. nih.gov This suggests that the electronic properties of the aniline ring are crucial for the molecule's ability to adsorb and protect the metal surface.

The table below presents findings on related oxazole derivatives, illustrating the influence of different molecular structures on corrosion inhibition.

| Compound Name | Metal | Corrosive Medium | Max Inhibition Efficiency (η%) | Inhibitor Type |

|---|---|---|---|---|

| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol | Mild Steel | 1 M HCl | ~92% | Mixed |

| 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate | Mild Steel | 1 M HCl | ~87% | Cathodic |

| 4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole | Mild Steel | 1 M HCl | ~93% | Mixed |

Data sourced from a study on oxazole derivatives. ijcsi.proresearchgate.net

Theoretical studies using quantum chemical calculations, such as Density Functional Theory (DFT), complement these experimental findings. nih.govnewsama.com These computational methods help to correlate molecular properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with the observed inhibition efficiency. newsama.com A higher HOMO energy is generally associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better corrosion protection. newsama.com Such studies confirm that the nitrogen and oxygen atoms within the oxazole ring are active sites for bonding with the metal surface. newsama.com

Emerging Trends and Future Research Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies for Oxazolyl Anilines

The synthesis of oxazole (B20620) derivatives has been a long-standing area of interest in organic chemistry. tandfonline.com However, traditional methods often rely on harsh reagents and produce significant chemical waste. ijpsonline.com The future of synthesizing oxazolyl anilines, including 4-(4,5-dimethyl-1,3-oxazol-2-yl)aniline, is geared towards greener and more efficient approaches. ijpsonline.com

Key trends in this area include:

Microwave-Assisted and Ultrasound Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. ijpsonline.comijpsonline.com

Use of Green Solvents and Catalysts: The replacement of toxic organic solvents with greener alternatives like ionic liquids or deep-eutectic solvents is a significant focus. ijpsonline.com Furthermore, the development of catalyst-free methodologies or the use of eco-friendly catalysts is being explored. kthmcollege.ac.intandfonline.com

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. ijpsonline.com For instance, a one-pot van Leusen synthesis in ionic liquids has been developed for preparing novel oxazoles. ijpsonline.com

Electrochemical Synthesis: This approach offers a sustainable alternative by using electricity to drive chemical reactions, often avoiding the need for toxic oxidants and transition metals. rsc.orgrsc.org

Continuous Flow Synthesis: This method allows for the scalable and safe production of chemical compounds with precise control over reaction parameters, leading to higher purity and yields. beilstein-journals.org

| Synthetic Approach | Description | Advantages | References |

|---|---|---|---|

| Conventional Methods (e.g., Robinson-Gabriel, Fischer) | Often involve dehydrating agents like H₂SO₄ or POCl₃. | Well-established and understood. | ijpsonline.comijpsonline.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction. | Faster reaction times, higher yields, reduced side reactions. | ijpsonline.comijpsonline.com |

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic waves to promote the reaction. | Increased reaction rates and yields. | ijpsonline.com |

| Ionic Liquids | Used as environmentally benign solvents and catalysts. | Can be reused, often improves reaction performance. | ijpsonline.com |

| Electrochemical Synthesis | Employs electricity to mediate the reaction. | Avoids toxic oxidants, high atom economy. | rsc.orgrsc.org |

Exploration of Novel Catalytic Transformations Utilizing Oxazolyl Aniline (B41778) Ligands

The nitrogen atom in the oxazole ring and the aniline moiety of this compound make it a promising candidate as a ligand in coordination chemistry and catalysis. chemscene.com Oxazoline-containing ligands, which are structurally related, have been extensively used in asymmetric catalysis. acs.orgalfachemic.comnih.gov

Future research in this domain is likely to focus on:

Design of Chiral Oxazolyl Aniline Ligands: The synthesis of chiral versions of this compound could lead to new catalysts for asymmetric reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.

Application in Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. nih.gov Novel oxazolyl aniline ligands could offer unique steric and electronic properties to enhance the efficiency and scope of these reactions, particularly in challenging C-N and C-O couplings. nih.govnih.gov

Base Metal Catalysis: There is a growing interest in replacing precious metal catalysts (like palladium) with more abundant and less expensive base metals such as copper and nickel. nih.govchemrxiv.org Oxazolyl aniline ligands could be designed to stabilize and activate these base metal catalysts for a variety of transformations. nih.gov

Polymerization Catalysis: Vanadium complexes with oxazole-based ligands have shown activity in ethylene (B1197577) polymerization and copolymerization, indicating a potential application for these types of ligands in materials science. mdpi.com

Advanced Computational Modeling for Rational Design and Prediction of Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules and materials. researchgate.net For this compound and its derivatives, computational studies can provide valuable insights.

Emerging trends include:

Density Functional Theory (DFT) Calculations: DFT is a powerful method for studying the electronic structure, geometry, and reactivity of molecules. irjweb.comirjweb.com For oxazolyl anilines, DFT can be used to calculate properties like HOMO-LUMO energy gaps, which are indicative of chemical reactivity, and to simulate spectroscopic data. irjweb.comirjweb.comresearchgate.net

Molecular Docking Studies: In drug discovery, molecular docking is used to predict the binding orientation of a small molecule to a protein target. nih.govnih.govijcce.ac.ir If this compound is explored for medicinal applications, docking studies will be crucial for identifying potential biological targets and understanding structure-activity relationships. nih.govresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts.

In Silico Pharmacokinetic Profiling: Computational methods can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov Such studies can help in the early-stage evaluation of the drug-likeness of oxazolyl aniline derivatives.

| Computational Method | Predicted Properties/Applications | References |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energy gap, vibrational frequencies, chemical reactivity. | irjweb.comirjweb.comresearchgate.net |

| Molecular Docking | Binding affinity and orientation with biological targets (e.g., enzymes, receptors). | nih.govnih.govijcce.ac.irresearchgate.net |

| QSAR | Prediction of biological activity based on molecular structure. | |

| ADME Prediction | Pharmacokinetic properties (absorption, distribution, metabolism, excretion). | nih.gov |

Interdisciplinary Research Integrating this compound in Emerging Technologies

The versatile structure of oxazole derivatives makes them attractive for applications beyond traditional chemistry and pharmaceuticals. numberanalytics.com Interdisciplinary research is key to unlocking the full potential of compounds like this compound.

Future research directions may include:

Materials Science: Oxazole-based compounds are being explored for their applications in optoelectronics. numberanalytics.com The conjugated aromatic system in this compound suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes.

Agrochemicals: The oxazole scaffold is present in some pesticides and herbicides. numberanalytics.com Research could be directed towards synthesizing and evaluating derivatives of this compound for potential applications in crop protection.

Chemical Sensors: The ability of the oxazolyl aniline structure to interact with metal ions or other small molecules could be exploited in the development of new chemical sensors. The aniline group, in particular, can be readily modified to tune the selectivity and sensitivity of such sensors.

The continued exploration of this compound and related structures, driven by these emerging trends, promises to yield significant advancements across a range of scientific and technological fields.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, 2-aminobenzonitrile derivatives can react with amino alcohols (e.g., S-tert-leucinol) under reflux conditions in ethanol, followed by purification using column chromatography (e.g., CH₂Cl₂/hexane 1:1) . Purity optimization involves techniques like HPLC (≥98% purity) and mass spectrometry to confirm molecular integrity .

Q. How is the structural characterization of this compound performed?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are primary tools. For crystallographic analysis, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement . High-resolution mass spectrometry (HRMS) validates molecular weight (188.23 g/mol) and formula (C₁₁H₁₂N₂O) .

Q. What solvents and conditions stabilize this compound during storage?

- Methodology : The compound is stored at +4°C in inert environments (argon) to prevent oxidation. Solubility in polar aprotic solvents (e.g., DMSO) ensures stability for biological assays, while crystalline forms are preserved in desiccators .

Advanced Research Questions

Q. How does the oxazole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The oxazole’s electron-withdrawing nature directs electrophilic substitution. Palladium-catalyzed amination (e.g., with Pd₂(dba)₃/Xantphos) enables functionalization at the aniline group, as demonstrated in triazine derivatives . Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates under varying temperatures (80–120°C) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies in IC₅₀ values (e.g., antioxidant vs. cytotoxic effects) are addressed via dose-response assays (0.1–100 µM) and controls for redox interference. Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, validated by SPR (Surface Plasmon Resonance) .

Q. Can this compound serve as a chiral ligand in asymmetric catalysis?

- Methodology : The dimethyloxazole moiety can induce chirality in metal complexes. For example, Cu-catalyzed nitroaldol reactions achieve enantiomeric excess (ee) >90% when paired with chiral oxazoline ligands. Circular Dichroism (CD) spectra confirm stereochemical outcomes .

Q. How do substituent modifications affect its photophysical properties?

- Methodology : Introducing electron-donating groups (e.g., -OCH₃) at the aniline para-position red-shifts fluorescence emission (λem = 450–500 nm). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ = 1–5 ns) .

Critical Analysis of Evidence

- Contradictions : While reports a molecular weight of 188.23 g/mol, similar oxazole derivatives in show variability (e.g., 162.19 g/mol for 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline). This highlights the need for context-specific validation.

- Innovative Applications : and suggest catalytic and pharmacological potential, but industrial-scale synthesis (e.g., cost-effective catalysts) remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。